molecular formula C6H11NO6 B12094805 5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid

5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid

Cat. No.: B12094805
M. Wt: 193.15 g/mol
InChI Key: BBWFIUXRDWUZMZ-UHFFFAOYSA-N
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Description

2-Amino-2-deoxygalacturonic acid is a derivative of galacturonic acid, where the hydroxyl group at the second carbon is replaced by an amino group. This compound is a part of the amino sugar family and is known for its role in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-deoxygalacturonic acid typically involves the conversion of galacturonic acid derivatives. One common method includes the use of nitrosyl chloride to add to the acetylated glycal, followed by conversion to the acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . This multi-step process involves:

  • Addition of nitrosyl chloride to the acetylated glycal.
  • Conversion of the adduct to the acetylated derivative of the 2-oximinohexose.
  • Reduction of the oxime to amine using zinc-copper couple in glacial acetic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-deoxygalacturonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc-copper couple in glacial acetic acid is commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce different amino sugar derivatives.

Scientific Research Applications

2-Amino-2-deoxygalacturonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-deoxygalacturonic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino sugar metabolism and can influence various biochemical pathways by modifying the structure and function of biomolecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-deoxyglucose: Similar structure but derived from glucose.

    2-Amino-2-deoxymannose: Derived from mannose.

    2-Amino-2-deoxytalose: Derived from talose.

Uniqueness

2-Amino-2-deoxygalacturonic acid is unique due to its specific structure and the presence of the uronic acid group, which differentiates it from other amino sugars. This unique structure allows it to participate in specific biochemical pathways and interactions that other similar compounds may not .

Properties

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

5-amino-2,3,4-trihydroxy-6-oxohexanoic acid

InChI

InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)

InChI Key

BBWFIUXRDWUZMZ-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)N

Origin of Product

United States

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